Actinopyrone A MIC of 0.0001 µg/mL Surpasses Clarithromycin by >100-Fold for H. pylori
In the 2000 study that first disclosed Actinopyrone A's anti‑H. pylori activity, the compound displayed a minimum inhibitory concentration (MIC) of 0.1 ng mL⁻¹ (0.0001 µg mL⁻¹) against H. pylori [1]. This value can be benchmarked against clarithromycin, a first‑line clinical agent, for which the FDA‑standardised quality control MIC range against H. pylori ATCC 43504 is 0.015–0.12 µg mL⁻¹ [2]. The lower end of the clarithromycin QC range is therefore approximately 150‑fold higher than the Actinopyrone A MIC, indicating a substantial inherent potency advantage.
| Evidence Dimension | In vitro antibacterial potency (MIC) against Helicobacter pylori |
|---|---|
| Target Compound Data | MIC = 0.0001 µg/mL (0.1 ng/mL) [Taniguchi et al., 2000] |
| Comparator Or Baseline | Clarithromycin MIC range 0.015–0.12 µg/mL against H. pylori ATCC 43504 (FDA QC range) [FDA clarithromycin label] |
| Quantified Difference | Actinopyrone A is ≥150‑fold more potent than the lower bound of the clarithromycin QC range (0.015 µg/mL vs. 0.0001 µg/mL) and up to 1,200‑fold more potent than the upper bound. |
| Conditions | Actinopyrone A MIC determined by agar dilution method (J. Antibiot. 2000); Clarithromycin MIC determined by standardised agar dilution (FDA/CLSI methodology) |
Why This Matters
A candidate H. pylori inhibitor with sub‑picomolar MIC offers a substantially larger therapeutic window for preclinical anti‑H. pylori screening than current standard‑of‑care antibiotics.
- [1] Taniguchi M, Watanabe M, Nagai K, Suzumura K, Suzuki K, Tanaka A. Gamma-pyrone compounds with selective and potent anti-Helicobacter pylori activity. J Antibiot (Tokyo). 2000;53(8):844-847. doi:10.7164/antibiotics.53.844 View Source
- [2] US FDA. Clarithromycin (Biaxin) Prescribing Information – Microbiology section; MIC quality control range for H. pylori ATCC 43504. Reference ID: 3086785; 2012. View Source
